molecular formula C16H20N4O5S B6559311 N-[4-({3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide CAS No. 1021214-43-6

N-[4-({3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide

Cat. No.: B6559311
CAS No.: 1021214-43-6
M. Wt: 380.4 g/mol
InChI Key: HBCGNSZHKRSCRH-UHFFFAOYSA-N
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Description

N-[4-({3-methyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-8-yl}sulfonyl)phenyl]acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the triazaspiro core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps, such as sulfonation and acetylation, are then employed to introduce the sulfonyl and acetamide groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl group can be further oxidized to produce sulfonic acids.

  • Reduction: The compound can be reduced to remove oxygen atoms, leading to the formation of different derivatives.

  • Substitution: The acetamide group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Sulfonic Acids: Resulting from the oxidation of the sulfonyl group.

  • Reduced Derivatives: Formed by the reduction of the compound.

  • Substituted Derivatives: Created by substituting the acetamide group with other functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Biology: The compound can be used as a tool in biological studies to investigate cellular processes and molecular interactions.

  • Material Science: Its unique structure makes it suitable for use in the design of new materials with specific properties.

  • Industry: It can be utilized in the synthesis of advanced materials and chemicals for industrial applications.

Mechanism of Action

The mechanism by which N-[4-({3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. The sulfonyl group can bind to receptors or enzymes, modulating their activity. The acetamide group may also play a role in the compound's biological activity by interacting with other biomolecules.

Comparison with Similar Compounds

  • Saflufenacil: A herbicide with a similar triazaspiro structure.

  • SNC80: A delta opioid receptor-selective agonist with a related spirocyclic core.

Uniqueness: N-[4-({3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[4-[(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-11(21)17-12-3-5-13(6-4-12)26(24,25)20-9-7-16(8-10-20)14(22)19(2)15(23)18-16/h3-6H,7-10H2,1-2H3,(H,17,21)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCGNSZHKRSCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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